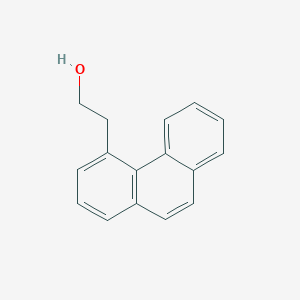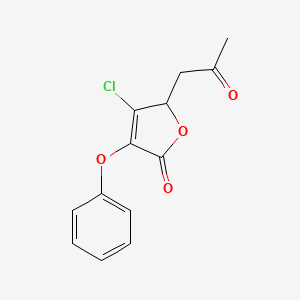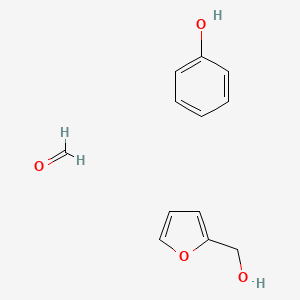acetate CAS No. 4887-76-7](/img/structure/B14156613.png)
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl [(tert-butoxycarbonyl)amino](phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
The synthesis of 6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the chloro and propyl groups. The tert-butoxycarbonyl (Boc) protecting group is then added to the amino group, and finally, the phenylacetate moiety is attached. Reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Aplicaciones Científicas De Investigación
6-chloro-2-oxo-4-propyl-2H-chromen-7-yl (tert-butoxycarbonyl)aminoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can bind to the active site of enzymes, inhibiting their activity. The phenylacetate moiety may interact with cell membranes or receptors, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar compounds include other chromen-2-one derivatives, such as:
- 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-[(tert-butoxycarbonyl)amino]-3-methylpentanoate
- 6-chloro-2-oxo-4-propylchromen-7-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.
Propiedades
Número CAS |
4887-76-7 |
|---|---|
Fórmula molecular |
C25H26ClNO6 |
Peso molecular |
471.9 g/mol |
Nombre IUPAC |
(6-chloro-2-oxo-4-propylchromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate |
InChI |
InChI=1S/C25H26ClNO6/c1-5-9-16-12-21(28)31-19-14-20(18(26)13-17(16)19)32-23(29)22(15-10-7-6-8-11-15)27-24(30)33-25(2,3)4/h6-8,10-14,22H,5,9H2,1-4H3,(H,27,30) |
Clave InChI |
AXERJOLHOIUNES-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C3=CC=CC=C3)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)

![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)


![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
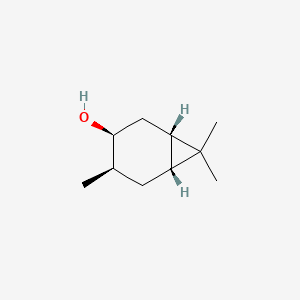
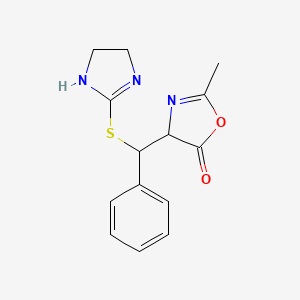
![5,5,6-Trimethyl-2-(2-phenylethynyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14156580.png)
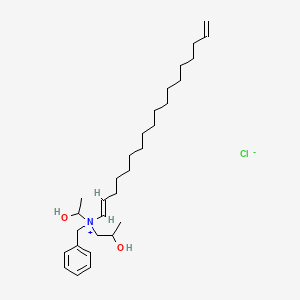
![3-Hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156592.png)
